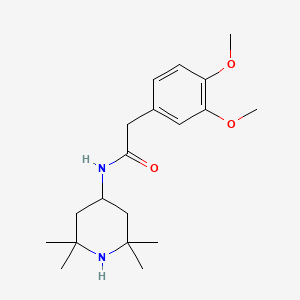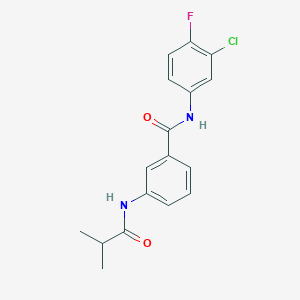
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)acetamide is a chemical compound that belongs to the family of benzodioxole derivatives. It is commonly referred to as BMD-104, and it has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
BMD-104 has been found to have potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of BMD-104 is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of inflammatory mediators. BMD-104 also appears to modulate the activity of ion channels and receptors in the nervous system, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
BMD-104 has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anti-tumor effects in various cancer cell lines. In addition, BMD-104 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMD-104 for lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of BMD-104 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its potential therapeutic applications.
Orientations Futures
There are several future directions for research on BMD-104. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models of Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent. More research is needed to determine its effectiveness in various cancer models. Finally, further studies are needed to fully elucidate the mechanism of action of BMD-104, which will help to guide future research on its potential therapeutic applications.
In conclusion, BMD-104 is a promising compound with potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized to ensure high yields and purity, and it has been found to have anti-inflammatory, analgesic, and anti-cancer properties. While its mechanism of action is not fully understood, further research is needed to determine its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BMD-104 involves the reaction of 4-chlorobenzyl chloride with 1,3-benzodioxole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloro-N-(4-chlorophenyl)acetamide to yield BMD-104. The synthesis process has been optimized to ensure high yields and purity of the compound.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-4-1-11(2-5-13)8-16(19)18-9-12-3-6-14-15(7-12)21-10-20-14/h1-7H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQABCIKKXGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)


![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)

